molecular formula C5H7N3O B13343800 1-(2H-1,2,3-Triazol-4-yl)propan-1-one

1-(2H-1,2,3-Triazol-4-yl)propan-1-one

Cat. No.: B13343800
M. Wt: 125.13 g/mol
InChI Key: MVQMLVAJRDIAOQ-UHFFFAOYSA-N
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Description

1-(2H-1,2,3-Triazol-4-yl)propan-1-one is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one can be synthesized via “Click” chemistry, specifically through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst, resulting in the formation of the 1,2,3-triazole ring . The reaction is typically carried out in an aqueous medium, which offers several advantages such as high selectivity, better yield, and accelerated reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2H-1,2,3-Triazol-4-yl)propan-1-one involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Uniqueness: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one is unique due to its specific structure, which allows for versatile chemical reactions and interactions with biological targets. Its ability to undergo “Click” chemistry makes it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-(2H-triazol-4-yl)propan-1-one

InChI

InChI=1S/C5H7N3O/c1-2-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8)

InChI Key

MVQMLVAJRDIAOQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NNN=C1

Origin of Product

United States

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